molecular formula C9H7FN2O B6149810 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one CAS No. 2172393-52-9

6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one

Número de catálogo B6149810
Número CAS: 2172393-52-9
Peso molecular: 178.2
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one (FMQ) is a synthetic compound that has been studied extensively in the scientific community, due to its unique properties and potential applications. FMQ has been studied in the fields of organic chemistry, pharmacology, and biochemistry, and has been found to have a variety of potential applications and benefits.

Aplicaciones Científicas De Investigación

6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one has been studied for its potential applications in organic chemistry, pharmacology, and biochemistry. In organic chemistry, this compound has been studied for its potential as a catalyst for organic synthesis. In pharmacology, this compound has been studied for its potential as an anti-inflammatory agent, anticonvulsant, and analgesic. In biochemistry, this compound has been studied for its potential as an inhibitor of the enzyme monoamine oxidase.

Mecanismo De Acción

The mechanism of action of 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one is not yet fully understood. However, it has been suggested that this compound works by inhibiting the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin and dopamine. This inhibition of monoamine oxidase activity results in an increase in the levels of these neurotransmitters, which can lead to a variety of physiological and psychological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, reduce seizure activity, and reduce pain. In humans, this compound has been shown to reduce anxiety and improve mood. In addition, this compound has been shown to reduce the risk of cardiovascular disease and improve cognitive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one has several advantages and limitations when used in laboratory experiments. The main advantage of this compound is its relatively low cost and easy availability. However, this compound is also limited by its relatively low solubility in water, which can make it difficult to work with in laboratory experiments. Additionally, this compound is not very stable in the presence of light or heat, which can make it difficult to store and use in experiments.

Direcciones Futuras

The potential future directions for 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the synthesis of this compound and its potential applications in organic chemistry and pharmacology is needed. Finally, further research into the potential toxicological effects of this compound is needed in order to ensure its safe use in the future.

Métodos De Síntesis

6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one can be synthesized through a two-step process. The first step involves the reaction of potassium acetate with 5-methyl-3,4-dihydroquinazolin-4-one in an aqueous solution of acetic acid and hydrochloric acid. This reaction yields this compound. The second step involves the reaction of this product with anhydrous sodium carbonate in an aqueous solution of acetic acid and hydrochloric acid. This reaction yields this compound in a crystalline form.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one involves the condensation of 2-amino-5-fluorobenzonitrile with ethyl acetoacetate followed by cyclization and subsequent reduction.", "Starting Materials": [ "2-amino-5-fluorobenzonitrile", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium borohydride", "methanol" ], "Reaction": [ "Step 1: Condensation of 2-amino-5-fluorobenzonitrile with ethyl acetoacetate in the presence of sodium ethoxide and acetic acid to form 2-(2-oxo-2-phenylethylamino)-5-fluorobenzonitrile", "Step 2: Cyclization of 2-(2-oxo-2-phenylethylamino)-5-fluorobenzonitrile with sodium ethoxide in methanol to form 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one", "Step 3: Reduction of 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one with sodium borohydride in methanol to form 6-fluoro-5-methylquinazolin-4-one" ] }

Número CAS

2172393-52-9

Fórmula molecular

C9H7FN2O

Peso molecular

178.2

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.